molecular formula C14H20N2O6 B13416320 ((2R,3S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl Pivalate

((2R,3S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl Pivalate

Cat. No.: B13416320
M. Wt: 312.32 g/mol
InChI Key: INSKKFQSZLBVEW-IQJOONFLSA-N
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Description

2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The compound is characterized by the presence of a 2’-deoxy modification and a 5’-(2,2-dimethylpropanoate) ester group, which confer unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine typically involves the esterification of 2’-deoxyuridine with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various uracil derivatives, alcohols, and substituted nucleosides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The ester group may enhance cellular uptake and stability of the compound. Molecular targets include thymidine kinase and DNA polymerase, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is unique due to its ester modification, which enhances its chemical stability and biological activity. This modification also allows for targeted delivery and controlled release in therapeutic applications .

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)12(19)21-7-9-8(17)6-11(22-9)16-5-4-10(18)15-13(16)20/h4-5,8-9,11,17H,6-7H2,1-3H3,(H,15,18,20)/t8-,9+,11+/m0/s1

InChI Key

INSKKFQSZLBVEW-IQJOONFLSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O

Canonical SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O

Origin of Product

United States

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